8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Overview
Description
The compound “8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . It has been identified as a potential inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), which can selectively kill homologous recombination (HR) deficient cancer cells .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives involves several steps . The process typically starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine. The pH is regulated to 6 and impurities are removed. The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride, followed by heating and the addition of methanesulfonic acid . The final product is obtained after several more steps, including filtration, washing, and drying .Scientific Research Applications
Antibacterial Activity
1,2,3-Triazole and 1,2,4-triazole rings are found in compounds with diverse biological effects, including potent antibacterial activity against drug-resistant pathogens like Staphylococcus aureus. These compounds, due to their ability to inhibit crucial bacterial enzymes and proteins, present a promising avenue for developing novel antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Li & Zhang, 2021); (Ge & Xu, 2020).
Agricultural and Industrial Applications
3 and 4-substituted amino-1,2,4-triazoles are key raw materials in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their utility extends to anti-corrosion additives and in the synthesis of heat-resistant polymers and fluorescent products, highlighting their versatile applications in agriculture, medicine, and various industries (Nazarov et al., 2021).
Energetic Material Development
High-nitrogen azine energetic compounds, including 1,2,4-triazole derivatives, have been explored for their potential in creating high energy density materials (HEDM). These compounds, through their structural and theoretical analysis, have shown promise in improving the performance of propellants and explosives, underscoring their importance in materials science and engineering (Yongjin & Shuhong, 2019).
Drug Discovery and Pharmaceutical Applications
1,2,4-Triazole-containing scaffolds are pivotal in the drug discovery process, offering a backbone for pharmaceuticals targeting cancer, microbial infections, and various diseases. The structural uniqueness of these scaffolds aids in the synthesis of new drug candidates, demonstrating their critical role in the pharmaceutical industry (Nasri et al., 2021).
Enzyme Inhibition and Therapeutic Applications
Recent developments in pyrazine derivatives, including 1,2,4-triazole hybrids, have been noted for their diverse therapeutic applications. These compounds have shown potential as enzyme inhibitors, providing a promising approach for the treatment of various diseases, including diabetes and cancer, highlighting their therapeutic potential in medical research (Ferreira et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to target c-met kinase and PCAF , which are proteins involved in cell signaling and gene expression, respectively.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Based on the known targets of similar compounds, it can be speculated that it may influence pathways related to cell signaling and gene expression .
Pharmacokinetics
Similar compounds have been reported to have good in vivo pharmacokinetic profiles .
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines .
Future Directions
The compound “8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” and its derivatives hold promise for the development of new treatments for HR deficient cancers . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies.
Biochemical Analysis
Biochemical Properties
8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of certain kinases, such as c-Met kinase, which is involved in cell growth and differentiation . Additionally, this compound can bind to neurokinin receptors, modulating neurotransmitter release and affecting neuronal signaling . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-proliferative activity . It induces apoptosis and cell cycle arrest, thereby inhibiting cell growth and proliferation . Furthermore, it has been observed to influence cell signaling pathways, including those involved in gene expression and cellular metabolism . These effects underscore its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as c-Met kinase, inhibiting their activity and disrupting downstream signaling pathways . This inhibition leads to reduced phosphorylation of key proteins involved in cell growth and survival. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide a comprehensive understanding of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods . Its degradation products can influence cellular functions, necessitating careful monitoring during long-term studies . In vitro and in vivo studies have revealed that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, underscoring the need for detailed pharmacokinetic studies to optimize its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in target tissues, where it exerts its biological effects . Understanding these transport mechanisms is crucial for developing effective delivery strategies and improving its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, the compound can be directed to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are essential for understanding its mode of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
8-(4-aminopiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c11-7-1-4-15(5-2-7)8-9-13-14-10(17)16(9)6-3-12-8/h3,6-7H,1-2,4-5,11H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVXEULBUBQROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN3C2=NNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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